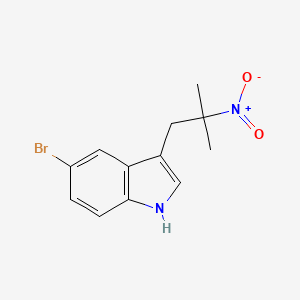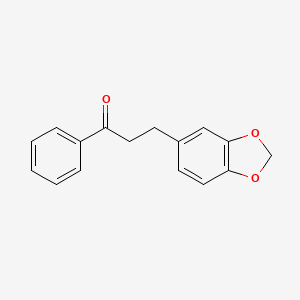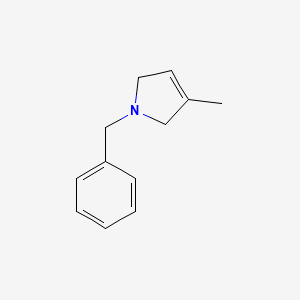
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine
概要
説明
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-enaminone with an appropriate sulfur-containing reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the thiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazine derivatives.
科学的研究の応用
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
2-Oxo-4,5-dihydro-1,3-thiazine: Similar structure but lacks the oxime group.
2-Oxo-5,6-dihydro-4-methyl-2H-1,4-thiazine: Similar structure with a different substitution pattern.
2-Oxo-5,6-dihydro-3-ethyl-2H-1,4-thiazine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
N-(5-methyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(7-8)9-3-2-6-4/h8H,2-3H2,1H3 |
InChIキー |
GODMMJRZJGBZSA-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCSC1=NO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-benzamide](/img/structure/B8441793.png)





![1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol](/img/structure/B8441835.png)





